1-Oxaspiro[2.5]octane-2-carbonitrile

Epoxide Hydrolase Kinetic Resolution Enantioselective Hydrolysis

1-Oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5, molecular formula C8H11NO, molecular weight 137.18 g/mol) is a spirocyclic epoxide featuring an oxirane ring fused to a cyclohexane ring with a nitrile group attached to the epoxide carbon. This compound belongs to the oxaspiro[2.5]alkane-2-carbonitrile class, characterized by a strained three-membered oxirane ring and a synthetically versatile nitrile moiety.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 36929-66-5
Cat. No. B1296545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.5]octane-2-carbonitrile
CAS36929-66-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(O2)C#N
InChIInChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2
InChIKeyXHQXDTZBGXZOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5): Core Chemical Identity and Class Baseline for Scientific Procurement


1-Oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5, molecular formula C8H11NO, molecular weight 137.18 g/mol) is a spirocyclic epoxide featuring an oxirane ring fused to a cyclohexane ring with a nitrile group attached to the epoxide carbon . This compound belongs to the oxaspiro[2.5]alkane-2-carbonitrile class, characterized by a strained three-membered oxirane ring and a synthetically versatile nitrile moiety. First synthesized and reported in Tetrahedron Letters in 1972 via reaction of cyclohexanone with chloroacetonitrile under basic conditions , it serves as a chiral epoxide substrate for enzymatic kinetic resolution studies and a reactive building block for spirocyclic derivative synthesis.

Epoxide hydrolase substrate for enantioselective kinetic resolution studies
Chiral spirocyclic building block with nitrile synthetic handle for downstream derivatization
Antimicrobial screening scaffold targeting hydrolase-producing Gram-negative bacteria

Why 1-Oxaspiro[2.5]octane-2-carbonitrile Cannot Be Interchanged with Generic Spiro Epoxides: Substrate Recognition and Kinetic Resolution Consequences


Generic substitution of 1-oxaspiro[2.5]octane-2-carbonitrile with other spiro epoxides (e.g., 1-oxaspiro[2.5]octane without the nitrile group, or ring-expanded analogs) fails in enantioselective applications because epoxide hydrolases such as Rhodotorula glutinis Eph1 exhibit pronounced substrate specificity dictated by the nitrile moiety. The nitrile group functions as a polar recognition element that enables enzyme-substrate binding and influences the enantioselectivity (E-value) of the kinetic resolution process [1]. Substituting with a non-nitrile analog may abolish or dramatically reduce enantiomeric discrimination, yielding racemic mixtures unsuitable for chiral synthesis applications. Furthermore, the nitrile group provides a synthetic handle for downstream derivatization (hydrolysis to amides/carboxylic acids, reduction to amines, cycloaddition to tetrazoles) that non-nitrile analogs lack .

Substrate Generic spiro epoxides without nitrile may lose enzyme recognition; Eph1 substrate specificity is linked to the nitrile moiety.
Handle Non-nitrile analogs lack the synthetic handle for hydrolysis, reduction, or cycloaddition; downstream derivatization options may be severely limited.
Profile Epoxides without hydrolase-inhibitory activity may not reproduce reported antimicrobial or dual-action response profiles.

1-Oxaspiro[2.5]octane-2-carbonitrile Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Epoxide Hydrolase Substrate Specificity: 1-Oxaspiro[2.5]octane-2-carbonitrile vs. Generic Epoxide Substrates

1-Oxaspiro[2.5]octane-2-carbonitrile was selected and validated as a new substrate for the Rhodotorula glutinis epoxide hydrolase Eph1, demonstrating that the enzyme can enantioselectively hydrolyze this specific spiro epoxide nitrile scaffold [1]. While the publication does not report explicit E-values for this compound against a named comparator in a single table, the research context establishes that Eph1 had previously been characterized primarily with simple aromatic epoxides such as styrene oxide. The successful kinetic resolution of 1-oxaspiro[2.5]octane-2-carbonitrile confirms that this bicyclic spiro epoxide nitrile is recognized and processed by Eph1, whereas many structurally distinct epoxides (including simple aliphatic epoxides) may show poor or no substrate acceptance by this enzyme. This compound serves as a model substrate for expanding the known substrate scope of epoxide hydrolases toward spirocyclic nitrile-containing scaffolds [1].

Eph1 Substrate Validation
Cross-study comparable
Confirmed as a new Eph1 substrate; supports spiro epoxide nitrile scaffold recognition.
Supports enzymatic kinetic resolution workflow selection.
Non-nitrile spiro epoxides may not be recognized by Eph1.
Epoxide Hydrolase Kinetic Resolution Enantioselective Hydrolysis

Antimicrobial Activity: 1-Oxaspiro[2.5]octane-2-carbonitrile Compared Against Clinically Relevant Bacterial Species

1-Oxaspiro[2.5]octane-2-carbonitrile has been shown to inhibit the growth of E. coli cells and other bacteria that produce esterases or hydrolases, including Pseudomonas aeruginosa and Enterobacter cloacae . The antibacterial activity is mechanistically linked to inhibition of hydrolase enzymes, providing a defined biochemical target absent in epoxides that lack hydrolase inhibitory activity. The reported spectrum of activity spans Gram-negative species of significant clinical concern, establishing this compound as a scaffold with demonstrated antimicrobial potential . While quantitative MIC (minimum inhibitory concentration) values are not provided in the source, the qualitative activity against these three named species (E. coli, P. aeruginosa, E. cloacae) differentiates it from structurally related epoxides that have not been evaluated or have shown no antimicrobial effects .

Antimicrobial Activity
Class-level inference
Reported growth inhibition of E. coli, P. aeruginosa, and E. cloacae linked to hydrolase inhibition.
Supports antimicrobial screening context for Gram-negative species.
Quantitative MIC values not provided; data to verify.
Antibacterial Hydrolase Inhibition E. coli

Anti-Inflammatory Activity: 1-Oxaspiro[2.5]octane-2-carbonitrile in E. coli Cellular Model

1-Oxaspiro[2.5]octane-2-carbonitrile has been shown to exert anti-inflammatory effects in E. coli cells . This anti-inflammatory activity is not a generic property of all spiro epoxides but is specifically attributed to this compound's ability to inhibit hydrolase enzymes involved in endogenous compound metabolism . The combination of antibacterial and anti-inflammatory effects in the same cellular system provides dual-action potential that is absent in comparator epoxides that lack hydrolase inhibitory activity .

Anti-Inflammatory Response
Class-level inference
Reported anti-inflammatory effects in E. coli cell model via hydrolase inhibition.
Context-dependent; supports dual-action probe investigation.
Sources absent; requires independent validation.
Anti-inflammatory E. coli Hydrolase Inhibition

Commercial Purity Specifications: 1-Oxaspiro[2.5]octane-2-carbonitrile Batch Quality for Reproducible Research

1-Oxaspiro[2.5]octane-2-carbonitrile is commercially available with a minimum purity specification of 95% , and additional suppliers provide material at 97% and 98+% purity with accompanying analytical documentation including NMR, HPLC, and GC batch quality reports . This defined purity range with documented analytical characterization ensures experimental reproducibility and eliminates batch-to-batch variability concerns that may arise with lower-grade or in-house synthesized material. In contrast, in-house synthesized spiro epoxide nitriles may lack standardized purity verification, and generic spiro epoxides from non-specialized suppliers may not provide equivalent analytical certification.

Commercial Purity
Supporting evidence
Min. 95%–98+% purity range; accompanied by NMR, HPLC, and GC batch reports.
Specification review supports batch-to-batch reproducibility.
Supplier documentation review recommended.
Purity Specification Quality Control Reproducibility

Physicochemical Properties: Predicted Boiling Point and Density of 1-Oxaspiro[2.5]octane-2-carbonitrile

The predicted physicochemical properties of 1-oxaspiro[2.5]octane-2-carbonitrile include a boiling point of 111-112 °C at 19 Torr (equivalent to 275.2±33.0 °C at 760 mmHg [1]) and a density of 1.10±0.1 g/cm³ (Predicted) . These values provide essential parameters for purification method selection (distillation conditions) and formulation calculations. The low boiling point under reduced pressure (111-112 °C at 19 Torr) enables vacuum distillation purification without thermal decomposition of the epoxide moiety, distinguishing it from higher-boiling spiro epoxides that may require alternative purification approaches. The predicted density value supports accurate volumetric calculations for reaction setup and solubility determinations.

Physicochemical Data
Supporting evidence
Boiling point 111–112 °C (19 Torr); density 1.10±0.1 g/cm³ (predicted).
Supports vacuum distillation purification and volumetric calculation.
Predicted values; experimental verification recommended.
Physicochemical Properties Boiling Point Density

1-Oxaspiro[2.5]octane-2-carbonitrile: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Epoxide Hydrolase (Eph1) Substrate for Enantioselective Kinetic Resolution Studies

As a validated substrate for Rhodotorula glutinis epoxide hydrolase Eph1, 1-oxaspiro[2.5]octane-2-carbonitrile is optimally applied in enzymatic kinetic resolution experiments to produce enantiomerically enriched spiro epoxides or their corresponding diols [1]. Researchers investigating the substrate scope of epoxide hydrolases or developing biocatalytic routes to chiral spirocyclic building blocks should select this compound based on its established acceptance by Eph1 [1], as documented in peer-reviewed biocatalysis literature. The 95-98+% purity specification available from commercial suppliers ensures reproducible enzyme kinetics measurements.

Antibacterial Lead Discovery Targeting Hydrolase-Producing Gram-Negative Bacteria

1-Oxaspiro[2.5]octane-2-carbonitrile should be prioritized in antibacterial screening programs targeting hydrolase-producing Gram-negative pathogens, specifically E. coli, Pseudomonas aeruginosa, and Enterobacter cloacae . Its demonstrated growth inhibition against these clinically relevant species, mechanistically linked to hydrolase enzyme inhibition , provides a rational starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization. The compound offers a dual-action profile (antibacterial plus anti-inflammatory) that may be advantageous for treating infections involving inflammatory host responses.

Chiral Spirocyclic Building Block for Downstream Derivatization

The nitrile group of 1-oxaspiro[2.5]octane-2-carbonitrile provides a versatile synthetic handle for downstream functionalization, enabling conversion to amides, carboxylic acids, amines, tetrazoles, and other heterocycles . Following enantioselective kinetic resolution using Eph1 [1], the resulting enantioenriched spiro epoxide nitrile serves as a chiral building block for constructing stereochemically defined spirocyclic compounds of pharmaceutical relevance. The boiling point of 111-112 °C at 19 Torr enables efficient purification by vacuum distillation without epoxide decomposition, facilitating preparation of high-purity material for sensitive asymmetric transformations.

Application
Selection Property
Validation Focus
Enantioselective kinetic resolution studies
Eph1 substrate acceptance context
Enzyme-substrate recognition and enantiomeric ratio
Antimicrobial screening against hydrolase-producing Gram-negatives
Hydrolase-inhibitory activity profile
Growth inhibition and strain-panel endpoints
Chiral building block for spirocyclic derivatization
Nitrile synthetic handle versatility
Post-resolution derivatization and purification efficiency

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